molecular formula C15H18N2OS B2371493 N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide CAS No. 878677-78-2

N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide

Cat. No. B2371493
CAS RN: 878677-78-2
M. Wt: 274.38
InChI Key: UGGRYPVLJBBNGQ-UHFFFAOYSA-N
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Description

The compound “N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The thiazole ring is attached to a propyl-substituted phenyl group and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the attached phenyl and acetamide groups. The exact structure would depend on the specific locations of these groups on the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could influence its solubility in different solvents .

Scientific Research Applications

Anticancer Activity

A study by Evren et al. (2019) synthesized derivatives of N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide and evaluated them for anticancer activity. They found that specific derivatives exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, suggesting potential as anticancer agents Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G. (2019). Phosphorus, Sulfur, and Silicon and the Related Elements, 194, 820-828.

Anti-inflammatory and Analgesic Agents

Shkair et al. (2016) designed, synthesized, and evaluated a series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles as anti-inflammatory and analgesic agents. Their research suggests that certain derivatives exhibit significant in vitro anti-inflammatory activity, comparing favorably to ibuprofen, and also displayed analgesic activity Shkair, A. M. H., Shakya, A., Raghavendra, N. M., & Naik, R. (2016). Medicinal chemistry (Shariqah (United Arab Emirates)), 12(1), 90-100.

Antimicrobial Agents

A study by Baviskar et al. (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives and tested them for antimicrobial activity. They found that the compounds exhibited promising in vitro antibacterial and antifungal activities, indicating potential as antimicrobial agents Baviskar, B. A., Khadabadi, S. S., & Deore, S. (2013). Journal of Chemistry, 2013, 1-6.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential uses. For example, it could be studied for potential medicinal properties, given that other thiazole compounds are known to have biological activity .

properties

IUPAC Name

N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10(2)13-6-4-12(5-7-13)8-14-9-16-15(19-14)17-11(3)18/h4-7,9-10H,8H2,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGRYPVLJBBNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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